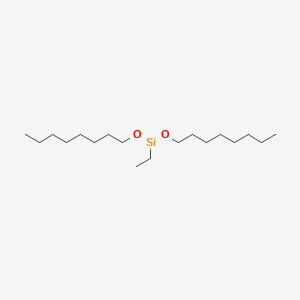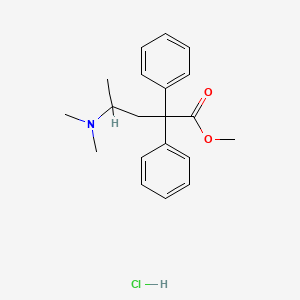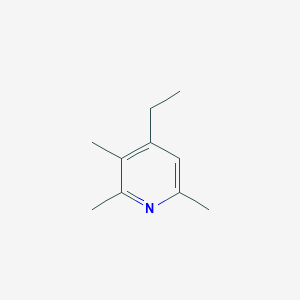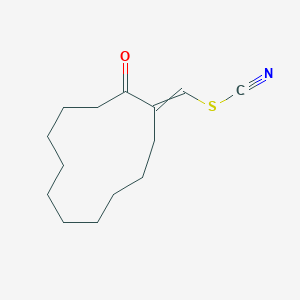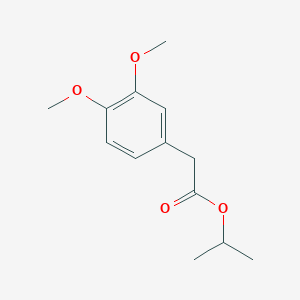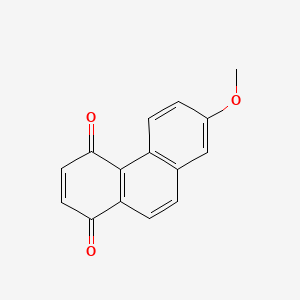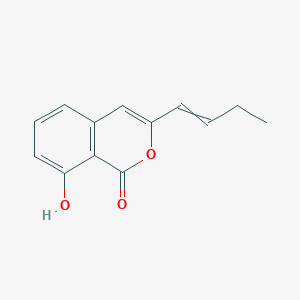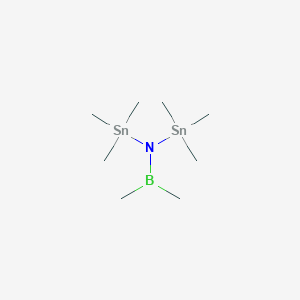
Osmium;vanadium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Osmium and vanadium are both transition metals with unique properties and applications Osmium is known for being the densest naturally occurring element and is part of the platinum group metals Vanadium, on the other hand, is recognized for its ability to exist in multiple oxidation states and its role in various industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of osmium-vanadium compounds can involve several synthetic routes. One common method is the co-precipitation of osmium and vanadium salts from aqueous solutions, followed by reduction under hydrogen atmosphere. Another approach involves the direct reaction of osmium and vanadium metals at high temperatures in an inert atmosphere to form intermetallic compounds.
Industrial Production Methods
Industrial production of osmium-vanadium compounds may involve the extraction of osmium and vanadium from their respective ores, followed by purification and combination under controlled conditions. The use of high-temperature furnaces and inert gas atmospheres is common in these processes to prevent oxidation and ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Osmium-vanadium compounds can undergo various types of chemical reactions, including:
Oxidation: Osmium and vanadium can both form oxides, with osmium forming osmium tetroxide (OsO₄) and vanadium forming vanadium pentoxide (V₂O₅).
Reduction: These compounds can be reduced to their metallic states using hydrogen or other reducing agents.
Substitution: Ligands in osmium-vanadium complexes can be substituted with other ligands, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of osmium-vanadium compounds include hydrogen, oxygen, and various acids and bases. Reaction conditions often involve high temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of osmium-vanadium compounds include various oxides, hydrides, and complex salts. These products can have different properties and applications depending on their composition and structure.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, osmium-vanadium compounds are studied for their catalytic properties. They can act as catalysts in various chemical reactions, including oxidation and hydrogenation processes.
Biology
In biological research, osmium tetroxide is used as a staining agent for electron microscopy, while vanadium compounds are investigated for their potential therapeutic effects, including antidiabetic and anticancer properties.
Medicine
Vanadium compounds have shown promise in the treatment of diabetes by mimicking insulin and enhancing glucose uptake. Osmium compounds are being explored for their potential use in cancer therapy due to their cytotoxic effects on cancer cells.
Industry
In industry, osmium-vanadium compounds are used in the production of high-strength alloys and as catalysts in chemical manufacturing processes. Their unique properties make them valuable in various industrial applications.
Mecanismo De Acción
The mechanism of action of osmium-vanadium compounds involves their interaction with molecular targets and pathways in biological systems. For example, vanadium compounds can inhibit protein tyrosine phosphatases, leading to enhanced insulin signaling and glucose uptake. Osmium compounds can interact with DNA and proteins, causing cytotoxic effects in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to osmium-vanadium include other transition metal complexes, such as:
- Ruthenium-vanadium compounds
- Iridium-vanadium compounds
- Platinum-vanadium compounds
Uniqueness
Osmium-vanadium compounds are unique due to the combination of osmium’s high density and vanadium’s multiple oxidation states. This combination can lead to unique catalytic properties and potential applications in various fields. Additionally, the toxicity and reactivity of osmium compounds, combined with the biological activity of vanadium compounds, make osmium-vanadium compounds particularly interesting for research and industrial applications.
Propiedades
Número CAS |
63706-03-6 |
|---|---|
Fórmula molecular |
OsV3 |
Peso molecular |
343.1 g/mol |
Nombre IUPAC |
osmium;vanadium |
InChI |
InChI=1S/Os.3V |
Clave InChI |
LBVBUOBIBDWZIN-UHFFFAOYSA-N |
SMILES canónico |
[V].[V].[V].[Os] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


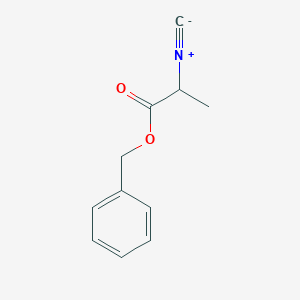
![3-[(4-Methylphenyl)selanyl]prop-2-enamide](/img/structure/B14503433.png)

![6-Phenyl-3-(prop-2-yn-1-yl)-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B14503448.png)

